molecular formula C14H14N2O3S B5802785 2-Methyl-5-(phenylsulfamoyl)benzamide

2-Methyl-5-(phenylsulfamoyl)benzamide

Cat. No.: B5802785
M. Wt: 290.34 g/mol
InChI Key: UFWWAYREUVZFFD-UHFFFAOYSA-N
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Description

2-Methyl-5-(phenylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl group at the second position, a phenylsulfamoyl group at the fifth position, and a benzamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(phenylsulfamoyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the phenylsulfamoyl group.

    Amidation: Finally, the carboxylic acid group is converted to an amide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a suitable amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The phenylsulfamoyl group can be reduced to a phenylsulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 2-Methyl-5-(phenylsulfamoyl)benzoic acid.

    Reduction: 2-Methyl-5-(phenylsulfanyl)benzamide.

    Substitution: Various nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

2-Methyl-5-(phenylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide core can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(phenylsulfanyl)benzamide: Similar structure but with a phenylsulfanyl group instead of a phenylsulfamoyl group.

    2-Methyl-5-(phenylsulfonyl)benzamide: Contains a phenylsulfonyl group, which has different electronic and steric properties.

    2-Methyl-5-(phenylamino)benzamide: Features a phenylamino group, leading to different reactivity and biological activity.

Uniqueness

2-Methyl-5-(phenylsulfamoyl)benzamide is unique due to the presence of the phenylsulfamoyl group, which imparts specific electronic and steric properties. This group can enhance the compound’s ability to interact with biological targets and influence its chemical reactivity. The combination of the methyl group, phenylsulfamoyl group, and benzamide core makes this compound a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

2-methyl-5-(phenylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10-7-8-12(9-13(10)14(15)17)20(18,19)16-11-5-3-2-4-6-11/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWWAYREUVZFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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